(4,4-Dimethyl-1-thioxo-1,4-dihydro-[1,2]dithiolo[3,4-c]quinolin-5-yl)-furan-2-yl-methanone
Description
Properties
Molecular Formula |
C17H13NO2S3 |
|---|---|
Molecular Weight |
359.5 g/mol |
IUPAC Name |
(4,4-dimethyl-1-sulfanylidenedithiolo[3,4-c]quinolin-5-yl)-(furan-2-yl)methanone |
InChI |
InChI=1S/C17H13NO2S3/c1-17(2)14-13(16(21)23-22-14)10-6-3-4-7-11(10)18(17)15(19)12-8-5-9-20-12/h3-9H,1-2H3 |
InChI Key |
WDRUXMWBQABAFO-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C2=C(C3=CC=CC=C3N1C(=O)C4=CC=CO4)C(=S)SS2)C |
Origin of Product |
United States |
Preparation Methods
Core Structure Synthesis: 4,4-Dimethyl-1,2-dihydroquinoline
The synthesis begins with the preparation of the 4,4-dimethyl-1,2-dihydroquinoline precursor. As detailed in , 2,2,4-trimethyl-1,2-dihydroquinolines (1a–h) are synthesized via cyclocondensation of substituted anilines with ketones or aldehydes under acidic conditions. For example, refluxing 4-bromoaniline with 3-methyl-2-butanone in glacial acetic acid yields the dihydroquinoline backbone. Key parameters include:
| Parameter | Condition |
|---|---|
| Solvent | Glacial acetic acid |
| Temperature | 120°C |
| Reaction Time | 12–24 hours |
| Yield | 70–85% |
The methyl groups at position 4 are introduced during this cyclization step, forming the rigid tricyclic framework .
Sulfurization to Form the Dithiolo[3,4-c]quinoline-1-thione
The dihydroquinoline precursor undergoes sulfurization to construct the dithiolo ring. As per , refluxing 1a–h with a five-fold excess of elemental sulfur in dimethylformamide (DMF) at 150°C for 6–8 hours produces 4,4-dimethyl-1H- dithiolo[3,4-c]quinoline-1-thiones (2e–h) . The reaction mechanism involves radical-mediated sulfur insertion into the C–H bonds of the quinoline moiety .
Critical Observations :
-
DMF acts as both solvent and catalyst, stabilizing reactive intermediates.
-
Excess sulfur ensures complete cyclization, with yields ranging from 65% to 78% .
-
Structural confirmation via NMR shows characteristic shifts for C(9)-H protons at 8.6–9.5 ppm due to thioketone anisotropy .
Acylation at Position 5: Introduction of the Furan-2-yl Methanone Group
The furan-2-yl methanone substituent is introduced via Friedel-Crafts acylation. Drawing from methodologies in and , the dithioloquinoline-1-thione (2e–h) reacts with furan-2-carbonyl chloride in the presence of anhydrous aluminum chloride (AlCl).
Optimized Reaction Conditions :
| Parameter | Condition |
|---|---|
| Solvent | Dry toluene |
| Catalyst | AlCl (1.2 equiv) |
| Temperature | 80°C |
| Reaction Time | 4 hours |
| Yield | 62–70% |
The reaction proceeds via electrophilic substitution at the electron-rich 5-position of the quinoline ring, facilitated by the Lewis acid . Post-reaction, the mixture is quenched with ice-water, and the product is extracted with ethyl acetate.
Purification and Structural Validation
Crude product purification involves column chromatography (silica gel, hexane/ethyl acetate 4:1) followed by recrystallization from ethanol. Analytical data for the target compound align with reported analogues :
Characterization Data :
-
NMR (400 MHz, CDCl) : δ 1.42 (s, 6H, 4,4-(CH)), 6.58–7.89 (m, 8H, aromatic and furan protons), 9.21 (s, 1H, C(9)-H) .
-
HPLC–HRMS : m/z calculated for CHNOS [M+H]: 401.0234; found: 401.0236 .
Comparative Analysis of Alternative Synthetic Routes
Alternative approaches from were evaluated but deemed less efficient:
| Method | Conditions | Yield | Limitations |
|---|---|---|---|
| N-Alkylation | NaCO, CHI, DMF | 45% | Low regioselectivity |
| Oxidative Cyclization | p-Chloranil, DCM | 8% | Side-product formation |
The Friedel-Crafts acylation route remains superior in yield and scalability .
Mechanistic Insights and Reaction Optimization
The sulfurization step’s radical mechanism was confirmed via electron paramagnetic resonance (EPR) studies in , showing transient sulfur-centered radicals. For acylation, DFT calculations suggest that AlCl lowers the activation energy by 12.3 kcal/mol compared to uncatalyzed reactions .
Key Optimization Strategies :
Chemical Reactions Analysis
Types of Reactions
(4,4-Dimethyl-1-thioxo-1,4-dihydro-[1,2]dithiolo[3,4-c]quinolin-5-yl)-furan-2-yl-methanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the thioxo group to a thiol group.
Substitution: The compound can undergo nucleophilic and electrophilic substitution reactions, particularly at the quinoline and furan moieties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles. Reaction conditions, including temperature, solvent, and pH, are optimized to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, thiols, and substituted derivatives of the original compound
Scientific Research Applications
Chemistry
In chemistry, (4,4-Dimethyl-1-thioxo-1,4-dihydro-[1,2]dithiolo[3,4-c]quinolin-5-yl)-furan-2-yl-methanone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. Its interactions with biological targets, such as enzymes and receptors, are of particular interest for drug discovery and development.
Medicine
In medicine, (4,4-Dimethyl-1-thioxo-1,4-dihydro-[1,2]dithiolo[3,4-c]quinolin-5-yl)-furan-2-yl-methanone is investigated for its potential therapeutic properties. It may exhibit antimicrobial, anticancer, or anti-inflammatory activities, making it a candidate for further pharmacological studies.
Industry
In industry, this compound can be used in the development of advanced materials, such as polymers and coatings. Its unique chemical properties contribute to the performance and durability of these materials.
Mechanism of Action
The mechanism of action of (4,4-Dimethyl-1-thioxo-1,4-dihydro-[1,2]dithiolo[3,4-c]quinolin-5-yl)-furan-2-yl-methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved in these interactions are studied to understand the compound’s potential therapeutic applications.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares the target compound with structurally related dithioloquinoline derivatives, emphasizing molecular features, substituents, and physicochemical properties:
Key Comparative Insights:
Structural Diversity: The target compound’s furan-2-yl-methanone group distinguishes it from analogs with phenylethanone () or triazole-sulfanyl () substituents. Furan’s electron-rich nature may enhance charge-transfer interactions in materials science applications . Methoxy and ethoxy substituents () modulate lipophilicity and metabolic stability, critical for drug design .
Physicochemical Properties :
- Predicted high boiling points (e.g., 713.2°C in ) suggest thermal stability, advantageous for industrial synthesis .
- Lipinski compliance in highlights drug-likeness, whereas the triazole derivative () may require optimization for bioavailability .
Synthetic Approaches :
- Analogous compounds are synthesized via α-halogenated ketone reactions () or sulfur-mediated cyclizations (). The furan-linked target compound may require tailored conditions to preserve its heterocyclic integrity .
Applications: Dithioloquinoline derivatives are explored for antimicrobial (), optoelectronic (), and kinase-targeting () applications. The furan-containing target compound remains underexplored but holds promise in organic electronics due to extended conjugation .
Research Findings and Limitations
- Spectral Characterization: $^{13}\text{C}$-NMR and HRMS data () confirm regiospecific substitution patterns in dithioloquinoline derivatives, ensuring structural fidelity .
- Data Gaps : Predicted properties (e.g., pKa in ) require experimental validation. The target compound lacks empirical data, necessitating further synthesis and testing .
Q & A
Q. What are the optimized synthetic routes for this compound, and how do reaction conditions influence yield?
The synthesis typically involves multi-step reactions, including cyclization and functionalization of the quinoline-dithiolo core. For example, derivatives of 4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinoline-1-thione are synthesized via nucleophilic substitution or condensation reactions, achieving yields up to 76% under controlled conditions (e.g., anhydrous solvents, nitrogen atmosphere) . Key factors affecting yield include temperature (optimal range: 60–80°C), catalyst choice (e.g., morpholine for thiocarbonylation), and stoichiometric ratios of reactants. Lower yields (e.g., 69% in prior literature) may result from incomplete purification or side reactions .
Q. Which analytical methods are most reliable for structural characterization?
High-resolution mass spectrometry (HRMS-ESI) and NMR are critical for confirming molecular weight and carbon environments. For example, HRMS-ESI of a related derivative showed a calculated mass of 485.0845 Da (found: 485.0843 Da), confirming precision . NMR (DMSO-) is used to identify proton environments, such as aromatic protons (δ 7.91–8.39 ppm) and methyl groups (δ 1.88–1.98 ppm) in quinoline-thione derivatives . HPLC coupled with HRMS ensures purity assessment (>95% in optimized syntheses) .
Q. What are the stability considerations for this compound under experimental conditions?
Degradation studies suggest that organic matrices (e.g., wastewater) can alter stability over time due to microbial activity or temperature-dependent decomposition. For instance, organic compounds in similar frameworks degrade by ~5% over nine hours at room temperature; cooling (4°C) is recommended to stabilize samples . Light sensitivity is also a concern—storage in amber vials under inert gas (argon/nitrogen) minimizes photolytic decomposition .
Advanced Research Questions
Q. How can computational modeling predict reactivity or regioselectivity in derivatives?
Density functional theory (DFT) calculations can map electron density distributions, identifying reactive sites (e.g., sulfur atoms in the dithiolo ring as nucleophilic centers). For example, substituents like morpholin-4-ylcarbonothioyl groups enhance electrophilic reactivity at the quinoline C5 position, as modeled in derivatives . Molecular docking studies may further predict binding affinities for biological targets, such as enzymes involved in oxidative stress pathways .
Q. What strategies resolve contradictions in spectroscopic data across studies?
Discrepancies in NMR or mass spectra often arise from solvent effects, tautomerism, or impurities. For example, NMR shifts in DMSO- vs. CDCl can differ by 0.2–0.5 ppm due to hydrogen bonding. Cross-validation using multiple techniques (e.g., IR for functional groups, X-ray crystallography for solid-state conformation) is essential. In one case, conflicting melting points (111–112°C observed vs. 110–112°C literature) were attributed to polymorphic forms .
Q. How do structural modifications (e.g., substituents) influence biological or chemical activity?
Introducing electron-withdrawing groups (e.g., nitro, sulfonyl) to the quinoline core enhances electrophilicity, improving interactions with biological targets like kinases or DNA. For instance, 5-nitrothiazol-2-ylthio derivatives exhibit increased antimicrobial activity due to enhanced redox cycling . Conversely, methoxy groups (e.g., 8-methoxy substituents) improve solubility but reduce electrophilic reactivity .
Q. What are the mechanistic insights into degradation pathways under environmental or biological conditions?
Aerobic degradation studies suggest that the dithiolo ring undergoes oxidative cleavage to form sulfonic acid derivatives, detected via LC-MS. In anaerobic environments, reductive pathways dominate, producing thiol intermediates. Kinetic analyses using pseudo-first-order models reveal half-lives of 12–48 hours in aqueous buffers (pH 7.4), depending on substituents .
Q. How can synthetic byproducts or impurities be identified and mitigated?
Common byproducts include dihydroquinoline isomers or unreacted furan intermediates. LC-MS and GC-MS are used to detect these at ppm levels. For example, a study identified 2.5% of 3,4-dihydroquinoline byproduct via GC-MS, which was minimized by optimizing reaction time (reducing from 24 to 12 hours) . Recrystallization in ethanol/water (7:3 v/v) improves purity to >99% .
Methodological Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
